4-Methylcyclohexanone
Overview
Description
4-Methylcyclohexanone is a cyclic ketone with the molecular formula C₇H₁₂O. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications. The compound is also known by other names such as p-Methyl cyclohexanone and 4-Methyl-1-cyclohexanone .
Mechanism of Action
Target of Action
4-Methylcyclohexanone is a cyclic flavor ketone
Biochemical Pathways
It’s known that it can be prepared by oxidation of methylcyclohexane as well as partial hydrogenation of the corresponding cresol . .
Result of Action
Given its presence in volatile oil of roasted sesame seeds , it may contribute to the flavor profile of these seeds.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stabilitySafety data sheets suggest that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . This suggests that certain environmental conditions could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanone can be synthesized through the oxidation of 4-methylcyclohexanol. One common method involves dissolving 4-methylcyclohexanol in a solvent like perfluorodecalin, followed by the addition of a catalyst such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), hydrochloric acid, and sodium nitrate. The reaction is carried out under an oxygen atmosphere at 45°C for 0.5 hours .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of toluene to form methylcyclohexane, which is then oxidized to yield this compound. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction of this compound oxime using sodium in alcohols like ethanol produces 4-methylcyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and molecular sieve supported phosphotungstic acid as a catalyst.
Reduction: Sodium in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: this compound oxime.
Reduction: 4-Methylcyclohexylamine.
Substitution: Substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Methylcyclohexanone is utilized in several scientific research applications:
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a solvent and in the production of liquid crystals.
Comparison with Similar Compounds
Cyclohexanone: Similar in structure but lacks the methyl group at the 4-position.
2-Methylcyclohexanone: Has a methyl group at the 2-position instead of the 4-position.
4-tert-Butylcyclohexanone: Contains a tert-butyl group at the 4-position instead of a methyl group.
Uniqueness: 4-Methylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its presence in natural products like the volatile oil of roasted sesame seeds also highlights its unique flavoring properties .
Properties
IUPAC Name |
4-methylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHNLRUAMRIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060435 | |
Record name | Cyclohexanone, 4-methyl- | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |
Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.924-0.934 | |
Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 4-Methylcyclohexanone | |
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CAS No. |
589-92-4, 1331-22-2 | |
Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
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Record name | Cyclohexanone, methyl- | |
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Record name | 4-METHYLCYCLOHEXANONE | |
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Record name | Cyclohexanone, methyl- | |
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Record name | Cyclohexanone, 4-methyl- | |
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Record name | 4-methylcyclohexanone | |
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Record name | Methylcyclohexanone | |
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Record name | 4-METHYLCYCLOHEXANONE | |
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Record name | 4-Methylcyclohexanone | |
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Melting Point |
-40.6 °C | |
Record name | 4-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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